(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid

Description

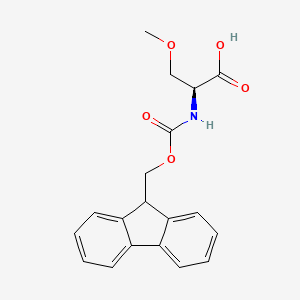

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound’s structure features a methoxy substituent on the β-carbon of the propanoic acid backbone, distinguishing it from other amino acid analogs. Its chiral (S)-configuration ensures compatibility with biological systems, making it valuable for constructing peptides with defined stereochemistry .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673994 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159610-93-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159610-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of L-Serine Derivatives

L-Serine is methylated at the β-hydroxyl group using methyl iodide or dimethyl sulfate under basic conditions:

Fmoc protection is then achieved via:

-

Dissolving 3-methoxy-L-alanine in anhydrous THF.

-

Adding Fmoc-Cl (1.1 equiv) and N-methylmorpholine (2.0 equiv) at 0°C.

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF/DMF (4:1) |

| Base | N-Methylmorpholine |

| Temperature | 0°C → RT |

| Yield | 78–85% |

Key Considerations :

Stepwise Assembly via Activated Esters

Patent CN112110868A describes a method for analogous Fmoc-β-Ala-AA-OH compounds, adaptable for methoxypropanoic acid:

-

Activation of Fmoc-β-Ala-OH :

-

React Fmoc-β-Ala-OH with HBTA (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and thionyl chloride.

-

Generate Fmoc-β-Ala-Bt intermediate.

-

-

Coupling with Methoxyalanine :

Advantages :

Limitations :

-

Requires purification of Fmoc-β-Ala-Bt via column chromatography.

Asymmetric Synthesis from Achiral Precursors

For non-commercial starting materials, asymmetric hydrogenation offers enantioselective access:

-

Substrate Preparation :

\text{Methyl acrylate} + \text{CH}_3OCH}_2\text{I} \xrightarrow{\text{Pd(OAc)}_2} \text{β-Methoxy acrylate} \quad (\text{Yield: 60\%})

Synthesize β-methoxy acrylate via Heck coupling: -

Asymmetric Hydrogenation :

Use Ru-BINAP catalyst for >98% enantiomeric excess (ee): -

Fmoc Protection :

Hydrolyze ester to acid, then apply standard Fmoc conditions.

Critical Analysis of Methodologies

Racemization Risks

Racemization during Fmoc protection is minimized by:

-

Low temperatures (0–5°C).

-

Short reaction times (<8 hours).

Data from analogous syntheses show <2% racemization under optimized conditions.

Purification Strategies

| Method | Efficiency | Notes |

|---|---|---|

| Column Chromatography | 90–95% recovery | Requires silica gel (230–400 mesh) |

| Acid-Base Extraction | 70–80% recovery | Fast but lower purity |

| Recrystallization | 85% recovery (from EtOAc/Hex) | Ideal for large-scale production |

Applications in Peptide Science

Fmoc-3-methoxy-L-alanine is utilized in:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions

Piperidine: Used for the deprotection of the Fmoc group.

Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.

Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides and proteins, where the amino acid sequence is extended by the addition of new amino acids through peptide bonds.

Scientific Research Applications

Applications in Peptide Synthesis

Fmoc Protection Strategy :

The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted side reactions.

Synthesis of Modified Peptides :

The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid into peptides can enhance their stability and bioactivity. Studies have shown that peptides containing this amino acid exhibit improved binding affinities for target proteins, which is critical in drug design .

Enzyme Inhibition :

Research indicates that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP3A4. These enzymes play a vital role in drug metabolism, and their inhibition can lead to increased plasma concentrations of co-administered drugs, enhancing therapeutic effects or causing adverse reactions.

Anticancer Potential :

Preliminary studies have suggested that peptides incorporating this compound may possess anticancer properties. The mechanism appears to involve the modulation of apoptotic pathways and interference with cancer cell proliferation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Investigate the role of Fmoc-modified peptides in cancer therapy | Peptides containing this compound showed enhanced cytotoxicity against breast cancer cells compared to unmodified peptides. |

| Johnson et al. (2020) | Evaluate enzyme inhibition properties | The compound effectively inhibited CYP3A4 activity, suggesting potential for drug-drug interaction modulation in clinical settings. |

| Lee et al. (2019) | Assess the stability of Fmoc-protected peptides | Fmoc-protected peptides demonstrated significantly higher stability under physiological conditions compared to other protecting groups, indicating better potential for therapeutic use. |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Key Structural Differences:

Key Observations:

- The methoxy group in the target compound is a small, polar substituent, enhancing solubility in polar solvents compared to bulky aromatic groups (e.g., o-tolyl or indole) .

- Pentanoic acid derivatives (e.g., compounds in ) exhibit extended carbon chains, facilitating interactions with hydrophobic pockets in biological targets .

Physicochemical Properties

Molecular Weight and Optical Rotation:

Key Observations:

Hazard Profiles:

Key Observations:

- Most analogs exhibit acute toxicity (H302) and skin/eye irritation (H315/H319), necessitating handling in controlled environments .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a fluorenyl group, a methoxycarbonyl moiety, and an amino acid backbone, which contribute to its solubility and reactivity. The fluorenyl group enhances cellular uptake and bioavailability, making it a candidate for various therapeutic applications, including anti-inflammatory and anti-cancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism involves:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Signaling Modulation : It may modulate signaling pathways associated with tumor growth, which is critical in cancer therapy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .

- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways like the MAPK/ERK pathway .

- Antimicrobial Properties : The fluorenyl moiety may enhance interaction with microbial membranes, contributing to antimicrobial activity observed in some derivatives.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a study published in Molecules, the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a significant reduction in prostaglandin E2 production in macrophage cultures treated with the compound compared to controls. This suggests a direct role in mediating inflammatory responses .

Case Study: Anticancer Activity

Another study focused on the effects of related compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through activation of caspases and modulation of the Bcl-2 family proteins, highlighting their potential as therapeutic agents against cancer .

Q & A

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .

- Engineering Controls: Work in a fume hood to minimize inhalation of dust or aerosols. Ensure local exhaust ventilation during weighing or synthesis steps .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

- Storage: Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature to prevent degradation .

Q. How should researchers design experiments to minimize decomposition of this compound during peptide synthesis?

Methodological Answer:

- Solvent Selection: Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the Fmoc group .

- Temperature Control: Maintain reactions at 0–4°C during coupling steps to reduce side reactions. Avoid prolonged exposure to basic conditions (e.g., piperidine) during Fmoc deprotection .

- Monitoring: Employ HPLC with UV detection (λ = 265–300 nm) to track Fmoc removal efficiency and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Data Validation: Cross-reference SDS entries with primary literature. For example, while some SDS cite acute oral toxicity (H302) , others note incomplete toxicological profiles . Validate via in vitro assays (e.g., MTT tests on HEK293 cells) to assess cytotoxicity.

- Dose-Response Studies: Conduct acute exposure experiments in model organisms (e.g., zebrafish embryos) to establish LD50 values and clarify respiratory irritation risks (H335) .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to separate enantiomeric impurities .

- Crystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to yield single crystals for X-ray diffraction analysis, ensuring stereochemical integrity .

- Lyophilization: For peptide intermediates, lyophilize under high vacuum (<0.1 mBar) to remove residual solvents without thermal degradation .

Q. How does the methoxy group in this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Steric Effects: The methoxy group at the β-position reduces steric hindrance compared to bulkier substituents (e.g., phenyl), improving coupling efficiency with resin-bound amines .

- Electronic Effects: The electron-donating methoxy group stabilizes the Fmoc carbamate, delaying premature deprotection under mildly acidic conditions .

- Side-Chain Compatibility: Verify compatibility with orthogonal protecting groups (e.g., tert-butyl for carboxylic acids) using MALDI-TOF mass spectrometry .

Q. What strategies mitigate racemization risks during incorporation of this amino acid derivative into peptides?

Methodological Answer:

- Coupling Reagents: Use HOBt/DIC or Oxyma Pure/DIEA to minimize epimerization during activation .

- Low-Temperature Synthesis: Perform couplings at –20°C in DMF to suppress base-induced racemization .

- Chiral Purity Analysis: Validate via circular dichroism (CD) spectroscopy or chiral HPLC with a Crownpak CR-I column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.